Brasilicardin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

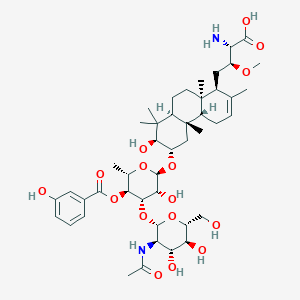

Brasilicardin A, also known as this compound, is a useful research compound. Its molecular formula is C45H68N2O16 and its molecular weight is 893 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Immunosuppressive Properties

Mechanism of Action:

Brasilicardin A functions primarily as an immunosuppressant by inhibiting the amino acid transporter system L, which is crucial for the uptake of essential amino acids in activated T cells. This inhibition leads to a depletion of essential amino acids, triggering integrated stress responses that ultimately inhibit T cell proliferation. In vitro studies have shown that this compound has an impressive potency, with an IC50 value of approximately 0.057 μg/mL (63.8 nM), surpassing that of cyclosporin A (0.15 μg/mL) by about threefold .

Clinical Relevance:

The current landscape of immunosuppressive therapy for organ transplantation is marked by the need for drugs that minimize side effects while maximizing efficacy. This compound shows promise in addressing these needs due to its lower toxicity profile compared to traditional agents like cyclosporin and tacrolimus. Preclinical evaluations indicate that intravenous administration of this compound at doses up to 100 mg/kg did not result in observable toxicity in mice .

Cancer Therapeutics

Antiproliferative Activity:

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against malignant glioma cell lines. In comparative assays, this compound demonstrated an IC50 value of 0.13 μM, significantly outperforming standard LAT1 inhibitors like JPH203 (IC50 15.0 μM) . This suggests that this compound could be developed further as a targeted therapy for certain cancers.

Development of Derivatives:

The ability to produce derivatives of this compound through semi-synthetic methods enhances its therapeutic potential. The identification and characterization of new congeners, such as Brasilicardin G, provide opportunities for structure-activity relationship studies aimed at optimizing pharmacological properties .

Production Challenges and Solutions

Synthesis and Yield:

One major challenge in the application of this compound is its low natural yield from Nocardia terpenica, which limits accessibility for research and clinical use. Recent advances in genetic engineering have enabled the heterologous expression of the brasilicardin biosynthetic gene cluster in non-pathogenic bacterial strains like Amycolatopsis japonicum. This method has significantly improved production yields, facilitating gram-scale synthesis necessary for further research and development .

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C45H68N2O16 |

|---|---|

Poids moléculaire |

893 g/mol |

Nom IUPAC |

(2S,3S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid |

InChI |

InChI=1S/C45H68N2O16/c1-20-12-13-30-44(6,25(20)17-26(58-8)31(46)39(55)56)15-14-29-43(4,5)38(54)27(18-45(29,30)7)60-42-35(53)37(36(21(2)59-42)62-40(57)23-10-9-11-24(50)16-23)63-41-32(47-22(3)49)34(52)33(51)28(19-48)61-41/h9-12,16,21,25-38,41-42,48,50-54H,13-15,17-19,46H2,1-8H3,(H,47,49)(H,55,56)/t21-,25-,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,41-,42-,44-,45+/m0/s1 |

Clé InChI |

SAZHWKBRJJLWKC-AWWLABOASA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4C[C@@H]([C@@H](C(=O)O)N)OC)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CC(C(C(=O)O)N)OC)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

Synonymes |

brasilicardin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.